molecular formula C9H10N2OS2 B2795424 3-propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one CAS No. 187538-55-2

3-propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B2795424
CAS No.: 187538-55-2
M. Wt: 226.31
InChI Key: WUEZOMXQGGBHHI-UHFFFAOYSA-N
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Description

3-propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that belongs to the thienopyrimidinone class. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Scientific Research Applications

3-propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an antitubercular agent. It has shown significant activity against Mycobacterium tuberculosis and other mycobacterial strains.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Future Directions

Future research could focus on further exploring the biological activities of “3-propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one” and its derivatives, given the diverse biological activities of thieno[3,2-d]pyrimidines . Additionally, the development of more efficient and green synthesis methods for these compounds could be another area of focus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one typically involves the cyclization of appropriate thieno and pyrimidine precursors. One common method includes the reaction of 3-propylthiophene-2-carboxylic acid with thiourea under acidic conditions to form the thienopyrimidinone core. The reaction is usually carried out in a solvent like ethanol or acetic acid at elevated temperatures (around 80-100°C) to facilitate cyclization.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to include continuous flow processes or the use of microwave-assisted synthesis to enhance reaction rates and yields. The use of catalysts and automated systems can also improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thieno or pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under various conditions (e.g., reflux in organic solvents).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothienopyrimidinones.

    Substitution: Various substituted thienopyrimidinones depending on the reagents used.

Mechanism of Action

The mechanism of action of 3-propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, in its role as an antitubercular agent, it may inhibit enzymes critical for the survival of Mycobacterium tuberculosis, such as cytochrome bd oxidase . This inhibition disrupts the bacterial energy metabolism, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share a similar core structure but differ in the substitution pattern and functional groups.

    Pyrido[2,3-d]pyrimidin-4(1H)-ones: Another class of heterocycles with comparable biological activities but distinct structural features.

Uniqueness

3-propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its thioxo group and propyl side chain contribute to its unique reactivity and potential therapeutic applications.

Properties

IUPAC Name

3-propyl-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS2/c1-2-4-11-8(12)7-6(3-5-14-7)10-9(11)13/h3,5H,2,4H2,1H3,(H,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUEZOMXQGGBHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a suspension of 150 mL of ethanol containing 9.5 g of methyl 3-amino-2-thiophenecarboxylate was added dropwise 9.3 mL of n-propyl isothiocyanate with stirring. To this reaction mixture was added 12.64 mL of triethylamine. The reaction mixture was heated at reflux for 3 h, allowed to cool to room temperature and then stirred for approximately 24 h. The mixture was then heated at reflux for an additional 32 h, cooled to approximately 5° C. and filtered to obtain 5.5 g of the title compound of Step A as an off-white solid melting at 246-249° C.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
9.3 mL
Type
reactant
Reaction Step Two
Quantity
12.64 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

In a sulfonation flask, 1.7 g (0.028 mol) of n-propylamine are added dropwise to 30 ml of tetrahydrofuran and 5.2 g (0.026 mol) of methyl 3-isothiocyanatothiophene-2-carboxylate, dissolved in 30 ml of tetrahydrofuran, such that the internal temperature does not rise above 35° C. The reaction mixture is then stirred for 16 hours at reflux temperature and the tetrahydrofuran is then removed in a water-jet vacuum. The residue is taken up in ethyl acetate and extracted three times with water. The organic phase is then dried over sodium sulfate and the solvent is removed in the water-jet vacuum, giving the 3-propyl-2-thioxo-2,3-di-hydro-1 H-thieno[3.2-d]pyrimidin-4-one crude product which can be purified by digestion in tert-butylmethyl ether. The slightly brownish powder (5.3 g) has a melting point of >230° C.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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